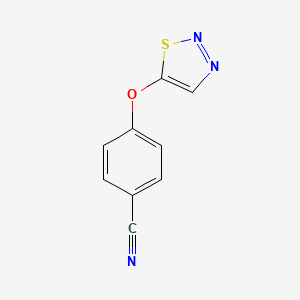

![molecular formula C16H19N7O2S B2868292 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide CAS No. 1210943-58-0](/img/structure/B2868292.png)

2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

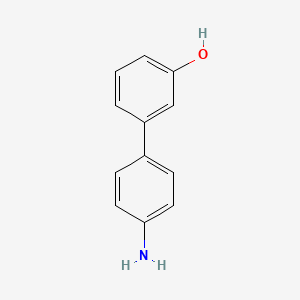

The compound “2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been designed and synthesized as part of a series of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The structure also includes a morpholino group and a thiazole-4-carboxamide group .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound serves as a basis for synthesizing various heterocyclic compounds, demonstrating significant potential in creating novel substances with potential therapeutic applications. For example, research has explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown promising anti-inflammatory and analgesic properties, highlighting the utility of thiazole derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

The antimicrobial potential of derivatives is a notable area of application. Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, for instance, have been prepared and evaluated for their antibacterial and antifungal activity, showing significant antimicrobial activity. This highlights the role of such compounds in addressing the need for new antimicrobial agents to combat resistant strains of bacteria and fungi (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

Anticancer and Anti-inflammatory Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown that these compounds possess anticancer and anti-5-lipoxygenase activities. This suggests their potential use in the development of new therapeutic agents targeting cancer and inflammation-related disorders (Rahmouni et al., 2016).

SARS-CoV Protease Inhibitors

Derivatives of thieno[2,3-d]-pyrimidine have been identified as potent inhibitors of the SARS-CoV 3C-like protease, showcasing the compound's relevance in the development of treatments for viral infections, including those caused by coronaviruses. This underscores the compound's importance in antiviral drug discovery efforts (El-All et al., 2016).

Imaging Agents in Parkinson's Disease

The synthesis of specific derivatives, such as HG-10-102-01, has been explored for potential use as PET imaging agents for imaging the LRRK2 enzyme in Parkinson's disease. This application signifies the compound's utility in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition prevents CDK2 from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption affects downstream processes such as DNA replication and mitosis, which are crucial for cell proliferation . By halting these processes, the compound can inhibit the growth of cancer cells .

Result of Action

The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound can effectively inhibit the growth of these cancer cells .

Future Directions

properties

IUPAC Name |

2-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2S/c1-11-21-13(9-26-11)16(24)17-2-3-23-15-12(8-20-23)14(18-10-19-15)22-4-6-25-7-5-22/h8-10H,2-7H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQHIWGRCLVFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

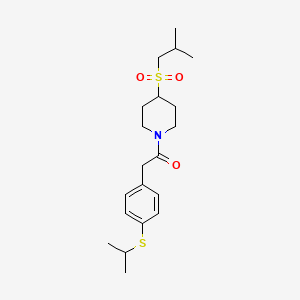

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)

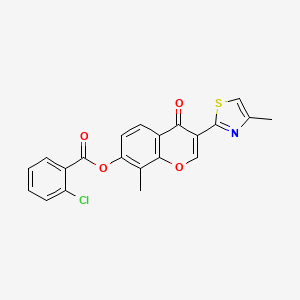

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)

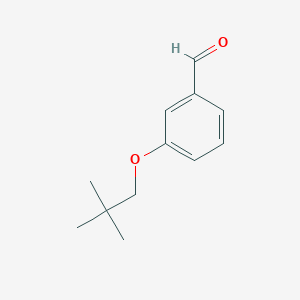

![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)